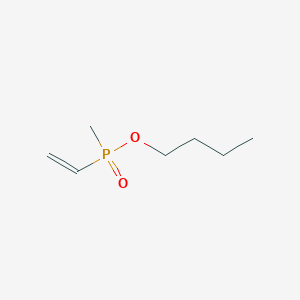

Butyl ethenyl(methyl)phosphinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[ethenyl(methyl)phosphoryl]oxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O2P/c1-4-6-7-9-10(3,8)5-2/h5H,2,4,6-7H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTAXHZDWJQTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl Ethenyl Methyl Phosphinate and Analogues

Overview of Established Phosphinate Ester Synthesis Routes

The foundational methods for creating phosphinate esters have been refined over many decades, offering reliable, if sometimes harsh, conditions for their production. These routes are characterized by their core reaction mechanisms for building the phosphinate structure.

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry. wikipedia.orgjk-sci.com It is widely employed for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org In the context of phosphinate synthesis, the reaction typically involves the interaction of a phosphonite ester with an alkyl halide to yield a phosphinate. wikipedia.org

The reaction mechanism initiates with a nucleophilic SN2 attack by the trivalent phosphorus atom of the phosphonite on the electrophilic alkyl halide. wikipedia.orgjk-sci.comorganic-chemistry.org This step forms a phosphonium (B103445) salt as an intermediate. wikipedia.org Subsequently, the displaced halide anion performs a second SN2 reaction, attacking one of the alkyl groups on the phosphonite oxygen, leading to dealkylation and the formation of the final pentavalent phosphinate ester. wikipedia.org While highly effective for many substrates, the reaction often requires elevated temperatures, typically between 120 °C and 160 °C, to proceed to completion. wikipedia.org

General Reaction Scheme for Phosphinate Synthesis via Michaelis-Arbuzov Reaction: Phosphonite + Alkyl Halide → [Phosphonium Salt Intermediate] → Phosphinate + Alkyl Halide

Research has also explored variations, such as Lewis acid-mediated Michaelis-Arbuzov reactions that can proceed at room temperature, and palladium-catalyzed versions for reacting triaryl phosphites. organic-chemistry.orgorganic-chemistry.org

Phosphinylation encompasses a broader category of reactions where a phosphinyl group (R₂P(O)-) is introduced into a molecule. For the synthesis of phosphinate esters, this typically involves the reaction of a phosphorus-containing electrophile with an alcohol.

A classical and straightforward method involves the use of phosphinic chlorides (R₂P(O)Cl) as the phosphinylating agent, which react readily with alcohols or phenols to form the corresponding phosphinate ester. benthamdirect.com Another significant pathway is the esterification of phosphinic acids. Direct esterification via conventional heating is often not feasible, but the reaction can be promoted under specific conditions, such as microwave irradiation. benthamdirect.com

To overcome the low reactivity of phosphinic acids under standard conditions, activating agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N,N-dimethylaminopyridine (DMAP) can facilitate the coupling of phosphinic acids with alcohols. semanticscholar.org Propylphosphonic anhydride (B1165640) (T3P®) has also emerged as a powerful coupling agent for these transformations. benthamdirect.comsemanticscholar.org An alternative strategy is the alkylating esterification of phosphinic acids with alkyl halides, a reaction that can be effectively promoted by phase transfer catalysis. benthamdirect.com

Hydrophosphinylation is a powerful atom-economic method for forming P-C bonds through the addition of an H-P bond across an unsaturated C-C bond, such as in alkenes and alkynes. nih.govnih.gov This strategy is particularly relevant for the synthesis of vinyl-substituted phosphinates, as it allows for the direct introduction of the ethenyl group.

The reaction can be initiated through two primary mechanisms:

Free-Radical Addition: In the presence of a radical initiator like azobisisobutyronitrile (AIBN) or peroxides, H-phosphinates can add to alkenes and alkynes under thermal conditions to produce the corresponding functionalized phosphinates. nih.govorganic-chemistry.org

Metal-Catalyzed Addition: Transition metal catalysts, particularly those based on palladium and nickel, have been developed to facilitate the hydrophosphinylation of unsaturated substrates. nih.govthieme-connect.de Palladium-catalyzed hydrophosphinylation has been shown to be highly efficient for the addition of hypophosphite esters across alkenes. rsc.org These metal-catalyzed approaches often offer higher selectivity and milder reaction conditions compared to radical pathways. nih.gov

These strategies provide a direct route to vinylphosphinates and related compounds, which are valuable intermediates in organic synthesis.

Development of Novel Synthetic Approaches for Butyl Ethenyl(methyl)phosphinate

While general methods provide a foundation, the synthesis of a specific target like this compound benefits from tailored approaches that optimize yield, purity, and process efficiency. Research into analogous compounds, such as butyl phenyl-H-phosphinate, offers significant insight into potential synthetic routes. Studies have demonstrated the successful preparation of butyl phenyl-H-phosphinate from phenyl-H-phosphinic acid using methods such as alkylating esterification, microwave-assisted direct esterification, and thermal esterification. nih.gov

Advances in catalysis are crucial for developing milder and more efficient phosphinate synthesis methods. Recent developments have focused on both homogeneous and heterogeneous systems to improve reaction rates and selectivity.

| Catalyst / Promoter Type | Application in Phosphinate Synthesis | Key Findings & Advantages |

| Heterogeneous Catalysts | Catalytic transfer hydrogenation and esterification reactions. | A porous hafnium phosphonate (B1237965) (Hf-ATMP) has been developed as a reusable, heterogeneous catalyst for converting levulinic acid esters. acs.org |

| Palladium Catalysts | Cross-coupling and hydrophosphinylation reactions. | Widely used for P-C bond formation; enables reactions under relatively mild conditions and has been applied in asymmetric synthesis. organic-chemistry.orgorganic-chemistry.orgrsc.org |

| Nickel Catalysts | Hydrophosphinylation of unsaturated compounds. | Provides a useful method for preparing phosphinate esters from alkenes. thieme-connect.de |

| Ionic Liquids (ILs) | Additives in microwave-assisted direct esterification. | A catalytic amount (5-10%) of an ionic liquid like [bmim][PF6] can promote direct esterification of phosphinic acids at lower temperatures and shorter reaction times. mdpi.com |

| Coupling Agents (T3P®) | Dehydrating agent for direct esterification of phosphinic acids. | Enables fast and efficient esterification of phosphinic acids with alcohols at room temperature. benthamdirect.comsemanticscholar.org |

| Chiral Catalysts | Asymmetric synthesis of P-chiral H-phosphinates. | Chiral phosphine ligands (e.g., in conjunction with Palladium) are explored to induce enantioselectivity in hydrophosphinylation reactions. rsc.org |

Optimizing reaction conditions is key to maximizing the yield and purity of the final product while ensuring the process is scalable and efficient. Studies on the synthesis of butyl phenyl-H-phosphinate provide a valuable template for the production of this compound. Three different methods were compared, revealing significant differences in reaction time, conditions, and yield. nih.gov

The following table summarizes the experimental conditions for these synthetic methods.

| Method | Reactants | Conditions | Time | Yield |

| Alkylating Esterification | Phenyl-H-phosphinic acid, Butyl bromide, Triethylamine | Microwave irradiation at 100 °C | 3.25 h | 76% |

| MW-Assisted Direct Esterification | Phenyl-H-phosphinic acid, Butyl alcohol (15-fold excess) | Microwave irradiation at 140 °C | 30 min | 94% |

| Thermal Direct Esterification | Phenyl-H-phosphinic acid, Butyl alcohol | Conventional heating | Prolonged | Optimal for scale-up |

These findings indicate that microwave-assisted direct esterification offers a rapid and high-yielding route for laboratory-scale synthesis. nih.govresearchgate.net For larger-scale industrial production, thermal esterification, despite requiring longer heating, was deemed more optimal due to its scalability and selectivity. nih.gov The alkylating esterification route provided a moderate yield but required longer reaction times even under microwave conditions. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.orgbioengineer.orgsciencedaily.com For phosphinates, this translates into moving away from traditional methods that may use hazardous reagents, such as phosphinic chlorides, and generate significant waste. researchgate.net

Key green chemistry strategies applicable to phosphinate synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. nih.govresearchgate.net The direct esterification of cyclic phosphinic acids and the alkylating esterification with alkyl halides have been shown to be more efficient under microwave heating. researchgate.net

Catalysis: The use of catalysts, including phase-transfer catalysts for alkylating esterifications, can enhance reaction efficiency and reduce the need for stoichiometric reagents. researchgate.net Organocatalysis is also emerging as a powerful tool in reactions like the Kabachnik-Fields synthesis, a three-component reaction to form aminophosphonates. nih.govfrontiersin.org

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core green principle. Reactions like the Pudovik addition are inherently more atom-economical than substitution reactions that generate salt byproducts. organic-chemistry.org

Safer Solvents and Conditions: Efforts are being made to replace hazardous solvents with greener alternatives, such as water or ionic liquids, or to perform reactions under solventless conditions. researchgate.net For example, high yields have been achieved for the synthesis of α-hydroxyphosphonates in water. researchgate.net

Applying these principles to this compound synthesis would favor routes like microwave-assisted direct esterification or catalyzed hydrophosphinylation of an alkyne over multi-step syntheses involving chlorinated intermediates and stoichiometric base. organic-chemistry.orgresearchgate.net

Table 2: Green Chemistry Approaches in Phosphinate Synthesis

| Green Principle | Application in Phosphinate Synthesis | Example | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted direct esterification | Cyclic phosphinic acids esterified with alcohols under MW conditions. | researchgate.net |

| Waste Reduction | Solventless reactions with phase-transfer catalysis | Alkylating esterification of phosphinic acids with alkyl halides. | researchgate.net |

| Catalysis | Catalyst-free phospha-Mannich condensation | Three-component reaction of an oxo compound, amine, and dialkyl phosphite (B83602) under MW irradiation. | nih.gov |

| Safer Solvents | Use of water as a solvent | Synthesis of α-hydroxyphosphonates from aldehydes and phosphites in water. | researchgate.net |

Stereoselective Synthesis of Related Phosphinate Structures

The phosphorus atom in a phosphinate ester can be a stereocenter, leading to the possibility of enantiomers. Achieving stereoselectivity in the synthesis of P-chiral phosphinates is a significant challenge but is crucial when these compounds are intended for biological applications. mdpi.comnih.gov

Several strategies have been developed for the stereoselective synthesis of related phosphinate structures:

Chiral Auxiliaries: One common method involves the use of a chiral auxiliary attached to the phosphorus atom or one of the reactants. For instance, chiral imines derived from (S)-α-methylbenzylamine have been used to achieve diastereoselective addition of phosphinates. mdpi.com The auxiliary guides the incoming group to a specific face of the molecule, and is subsequently removed.

Organocatalysis: The use of chiral organocatalysts, such as guanidines, has proven effective for the enantioselective hydrophosphinylation of aldimines. mdpi.com The catalyst activates the imine through hydrogen bonding, creating a chiral environment for the nucleophilic attack of the phosphinate.

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes can also be used to catalyze stereoselective transformations. Palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromo arylphosphonates has been used to synthesize P-chiral biaryl phosphonates with good enantioselectivity. rsc.org

In the context of this compound, stereocontrol would be relevant if one of the organic groups attached to phosphorus was replaced by a prochiral or chiral moiety. The principles established in the synthesis of chiral α-amino-C-phosphinates and other complex phosphinates demonstrate the feasibility of controlling the stereochemistry at the phosphorus center. mdpi.comnih.gov

Purification and Isolation Techniques in Phosphinate Synthesis

The purification and isolation of phosphinate esters from reaction mixtures is a critical step to obtaining a product of high purity. The choice of method depends on the physical properties of the target compound (e.g., volatility, polarity, stability) and the nature of the impurities.

Common purification techniques include:

Chromatography: Column chromatography on silica (B1680970) gel is a widely used method for purifying phosphinate esters, which are generally less polar than their corresponding phosphinic acids. beilstein-journals.org

Distillation: For volatile phosphinates, distillation under reduced pressure can be an effective purification method. A patent for the synthesis of methyl phosphinate compounds describes collecting the product fraction at 55-60 °C under 90 mmHg. patsnap.com

Extraction and Washing: Liquid-liquid extraction is often used during workup to separate the product from water-soluble byproducts and reagents. A specific method for purifying methylphosphinates produced via Grignard reactions involves washing the reaction mixture with brine at low temperatures. This causes the magnesium chloride byproduct to precipitate as a hydrate, which can be removed by filtration, thus avoiding the hydrolysis of the desired ester. patsnap.comgoogle.com

Crystallization/Precipitation: If the phosphinate is a solid, crystallization from a suitable solvent system is a powerful purification technique. For related phosphonic acids, which can be difficult to crystallize, precipitation from a solution by adding a non-solvent (like diethyl ether) is a common practice. beilstein-journals.orgresearchgate.net Another technique involves converting the acid to a salt (e.g., a sodium or triethylammonium (B8662869) salt) to facilitate purification by crystallization or precipitation. researchgate.net

For this compound, a likely purification strategy would involve an initial aqueous workup, followed by extraction into an organic solvent. The final purification would likely be achieved through either vacuum distillation or column chromatography on silica gel, depending on its boiling point and polarity.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphinates

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of Butyl ethenyl(methyl)phosphinate in solution. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei and their interactions, the precise arrangement of atoms can be determined.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the vinylic, P-methyl, and butyl ester protons.

The three vinylic protons (Hₐ, Hₑ, and Hₖ) attached to the C=C double bond form a complex splitting pattern due to geminal (²J), cis (³J), and trans (³J) H-H coupling, as well as coupling to the phosphorus atom (JH-P). These protons are expected to resonate in the downfield region, typically between 5.5 and 7.0 ppm. oregonstate.edu

The methyl group directly attached to the phosphorus atom (P-CH₃) will appear as a doublet due to coupling with the phosphorus nucleus (²JP-H), with an expected chemical shift around 1.4-1.6 ppm. scirp.orgnih.gov

The protons of the n-butyl ester group will show characteristic signals:

-OCH₂- : A triplet of doublets or a multiplet around 3.9-4.1 ppm, shifted downfield by the adjacent oxygen and coupled to both the neighboring methylene (B1212753) protons (³JH-H) and the phosphorus atom (³JP-H).

-OCH₂C H₂- : A multiplet around 1.6-1.8 ppm.

-CH₂C H₂CH₃ : A multiplet around 1.3-1.5 ppm.

-CH₂CH₃ : A triplet around 0.9-1.0 ppm, the most upfield signal. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| P-CH₃ | 1.4 - 1.6 | Doublet (d) | ²JP-H ≈ 14-18 |

| Vinylic Protons (=CH₂) | 5.5 - 7.0 | Multiplet (m) | ²JH-H, ³JH-H, JP-H |

| Vinylic Proton (P-CH=) | 5.5 - 7.0 | Multiplet (m) | ³JH-H, JP-H |

| O-CH₂- | 3.9 - 4.1 | Multiplet (m) | ³JH-H ≈ 6-7, ³JP-H ≈ 7-8 |

| -OCH₂-CH₂- | 1.6 - 1.8 | Multiplet (m) | ³JH-H ≈ 7 |

| -CH₂-CH₂-CH₃ | 1.3 - 1.5 | Sextet / Multiplet | ³JH-H ≈ 7 |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and coupling with the phosphorus atom provides additional structural information.

The vinylic carbons are expected between 120 and 140 ppm. The carbon directly bonded to phosphorus (P-CH=) will show a large one-bond C-P coupling constant (¹JC-P), while the terminal methylene carbon (=CH₂) will exhibit a smaller two-bond coupling (²JC-P). semanticscholar.orgrsc.org

The P-methyl carbon signal is anticipated to appear further upfield, around 15-25 ppm, and will be split into a doublet with a large ¹JC-P coupling constant. mdpi.com The carbons of the butyl group will have shifts consistent with an alkyl chain attached to an oxygen atom, with the O-CH₂ carbon being the most deshielded (around 65 ppm) and also showing coupling to the phosphorus atom (²JC-P). semanticscholar.orgmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-P Coupling (JC-P, Hz) |

|---|---|---|

| P-CH= | 130 - 140 | ¹JC-P ≈ 150-180 |

| =CH₂ | 120 - 135 | ²JC-P ≈ 5-15 |

| P-CH₃ | 15 - 25 | ¹JC-P ≈ 90-110 |

| O-CH₂- | 64 - 68 | ²JC-P ≈ 5-8 |

| -OCH₂-CH₂- | 30 - 34 | ³JC-P ≈ 5-7 |

| -CH₂-CH₂-CH₃ | 18 - 22 | ⁴JC-P ≈ 0-2 |

| -CH₂-CH₃ | 13 - 15 | No significant coupling |

³¹P NMR is highly specific for observing the phosphorus atom. Phosphinate esters typically exhibit chemical shifts in the range of +30 to +60 ppm. mdpi.comjst.go.jp For this compound, a single resonance is expected in this region. The signal will be complex due to coupling with the protons on the adjacent methyl and vinylic groups. In a proton-decoupled ³¹P spectrum, this would appear as a sharp singlet.

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular connectivity. scirp.orgnih.gov

COSY (Correlation Spectroscopy): This experiment would map out the H-H coupling networks. It would show correlations between adjacent protons within the butyl chain (-OCH₂-CH₂-CH₂-CH₃) and within the vinylic group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. scirp.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for connecting the different parts of the molecule. Key correlations would include:

The P-methyl protons to the phosphorus atom (via ³¹P-HMBC).

The vinylic protons to the phosphorus atom.

The O-CH₂ protons of the butyl group to the phosphorus atom.

The P-methyl protons to the vinylic carbons.

The O-CH₂ protons to the P=O carbon (if applicable, though not a standard HMBC correlation, it highlights the proximity).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The two techniques are complementary, as some vibrations are more active in IR and others in Raman. acs.org

Key expected vibrational bands for this compound include:

P=O Stretching (νP=O): A very strong and characteristic absorption in the IR spectrum, typically found between 1200 and 1260 cm⁻¹. jst.go.jp

P-O-C Stretching (νP-O-C): Strong bands in the region of 1000-1050 cm⁻¹. jst.go.jp

C=C Stretching (νC=C): A medium intensity band around 1620-1640 cm⁻¹ for the vinyl group.

=C-H Stretching (ν=C-H): Bands appearing just above 3000 cm⁻¹.

C-H Stretching (νC-H): Strong bands for the alkyl groups appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

P-C Stretching (νP-C): Weaker bands typically found in the 650-800 cm⁻¹ region. jst.go.jp

Table 3: Predicted IR and Raman Bands for this compound

| Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| =C-H Stretch | 3020 - 3080 | Medium | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Strong |

| C=C Stretch | 1620 - 1640 | Medium | Strong |

| P=O Stretch | 1200 - 1260 | Very Strong | Medium-Weak |

| P-O-C Stretch | 1000 - 1050 | Strong | Medium |

| =C-H Bend | 910 - 990 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For this compound (C₇H₁₅O₂P), the expected exact molecular weight is 162.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 162 would be observed. The fragmentation of organophosphorus esters is complex but often follows predictable pathways. mdpi.comtandfonline.com Key fragmentation patterns would likely involve:

Loss of the butoxy radical (-OC₄H₉): Leading to a fragment at m/z = 89.

Loss of butene (C₄H₈) via McLafferty rearrangement: This is a common pathway for esters, resulting in a radical cation at m/z = 106. mdpi.com

Cleavage of the P-C bond: Loss of the vinyl group (-CH=CH₂) would give a fragment at m/z = 135, while loss of the methyl group (-CH₃) would yield a fragment at m/z = 147.

Cleavage alpha to the ester oxygen: Loss of the butyl radical (-C₄H₉) would produce a fragment at m/z = 105.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This technique is crucial for confirming the elemental composition of newly synthesized molecules and for distinguishing between compounds with the same nominal mass.

The expected exact mass of this compound (C₇H₁₅O₂P) can be calculated and would be the target value in an HRMS experiment. The table below illustrates hypothetical HRMS data for this compound, based on common practices in the field.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₅O₂P |

| Calculated Exact Mass | 162.0782 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion (Positive Mode) | [M+H]⁺, [M+Na]⁺ |

| Hypothetical Found Mass [M+H]⁺ | 163.0855 |

| Hypothetical Found Mass [M+Na]⁺ | 185.0674 |

This table is generated for illustrative purposes based on standard analytical techniques.

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For O-alkyl methylphosphinates, common fragmentation pathways include α-cleavages and McLafferty rearrangements researchgate.net.

X-ray Crystallography of Analogous Phosphinate Structures

Studies on various phosphinate and phosphonate (B1237965) derivatives have been conducted, revealing key structural features. For example, the crystal structure of diethyl-(2-fluorophenyl)-(2-hydroxy-4-methylphenyl)amino phosphonate has been determined, showing the arrangement of the substituents around the phosphorus center tandfonline.comfigshare.com. Similarly, the structure of sodium [2-(2-hydroxyphenyl)phenyl]phosphinate has been elucidated, detailing the coordination of the sodium cation and the conformation of the phosphinate anion mdpi.com.

Coordination polymers involving phosphinate groups have also been characterized by X-ray diffraction, demonstrating the diverse coordination modes of the phosphinate moiety with metal ions mdpi.com. These studies consistently show a tetrahedral geometry around the phosphorus atom in phosphinates.

Table 2: Representative Crystallographic Data for an Analogous Phosphinate Compound

| Parameter | Diethyl-(2-fluorophenyl)-(2-hydroxy-4-methylphenyl)amino phosphonate tandfonline.comfigshare.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Bond Lengths (Å) | P=O, P-N, P-O, P-C |

| Key Bond Angles (°) | O=P-N, O=P-O, O=P-C |

This table presents data from a published crystal structure of an analogous compound to illustrate the type of information obtained from X-ray crystallography.

The difficulty in obtaining diffraction-quality single crystals for some phosphonate nanojars highlights a common challenge in crystallographic studies, often due to their shape and the presence of disordered solvent molecules and counterions in the crystal lattice acs.org.

Chiroptical Spectroscopy of Enantiomerically Pure Phosphinates

When a phosphinate contains a stereogenic phosphorus atom, as would be the case for certain derivatives of this compound, chiroptical spectroscopy becomes a critical tool for determining the absolute configuration of the enantiomers. Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) measure the differential absorption or scattering of left and right circularly polarized light by a chiral molecule.

The absolute configuration of P-chirogenic phosphonates and phosphinates can be confidently assigned by comparing experimental chiroptical spectra with those predicted by quantum chemical calculations, often using Density Functional Theory (DFT) nih.govacs.org. For instance, the absolute configuration of model P-chirogenic phosphonates derived from isopinocampheol was successfully determined using a combination of ECD, VCD, and ROA, with the results being consistent with X-ray diffraction data nih.gov.

The differentiation of chiral phosphorus enantiomers can also be achieved using NMR spectroscopy with chiral solvating agents nih.gov. However, chiroptical methods provide a direct probe of the molecule's stereochemistry. The ECD spectra of chiral phosphinamides, for example, exhibit characteristic positive or negative features that can be correlated to a specific absolute configuration acs.org.

Table 3: Chiroptical Spectroscopy Techniques for Chiral Phosphinates

| Technique | Information Obtained | Example Application |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light, related to electronic transitions. | Determination of the absolute configuration of (−)-tert-butylphenylphosphinoamidate acs.org. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light, related to vibrational transitions. | Used in conjunction with ECD and ORD to determine the absolute configuration and conformation of a chiral phosphinoamidate acs.org. |

| Raman Optical Activity (ROA) | Differential inelastic scattering of left and right circularly polarized light, providing information on vibrational modes. | Identified low-frequency P-involving bending modes as key for determining the stereochemistry of the phosphorus chiral center nih.gov. |

These chiroptical techniques, especially when combined with theoretical calculations, provide a powerful and non-destructive method for the stereochemical elucidation of chiral phosphinates nih.govacs.org.

Theoretical and Computational Chemistry Studies of this compound Remain Largely Unexplored

The methodologies outlined in the requested article, including Density Functional Theory (DFT) for geometry optimization, Molecular Orbital Analysis (HOMO-LUMO), and computational predictions of NMR and vibrational spectra, are standard and powerful tools in modern computational chemistry. dergipark.org.trdtic.mil These techniques are frequently applied to understand the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net For instance, DFT calculations are widely used for determining stable molecular geometries and energy landscapes, while HOMO-LUMO analysis provides insights into electron-donating and accepting capabilities, which are crucial for predicting reactivity. imist.maacs.org Similarly, computational methods for predicting NMR chemical shifts and vibrational frequencies have become invaluable for validating experimental data and aiding in structural elucidation. dur.ac.ukresearchgate.net

However, the application of these specific computational methods to this compound has not been a focus of the available scientific literature. Research in the field of organophosphorus chemistry often centers on compounds with specific applications, such as in catalysis, materials science, or as ligands for metal complexation. acs.orgresearchgate.net It appears that this compound has not yet been the subject of such detailed theoretical investigation.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables as specified in the request is not possible at this time due to the absence of primary research data for this particular compound. Further experimental and computational research would be required to produce the specific data requested for the outlined sections.

Theoretical and Computational Chemistry Studies

Conformational Analysis of Butyl Ethenyl(methyl)phosphinate Analogs

The three-dimensional structure and conformational preferences of a molecule are fundamental to its reactivity and physical properties. For molecules like this compound, with several rotatable bonds, conformational analysis is crucial. While direct studies on this specific compound are absent, research on similar long-chain and branched organophosphorus compounds, such as dibutyl phosphonate (B1237965) (DBP) and tri-secondary-butyl phosphate (B84403) (TsBP), offers valuable insights. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface and identifying stable conformers. For instance, studies on DBP have utilized the B3LYP level of theory with the 6-311++G(d,p) basis set to compute the geometries of various conformers. researchgate.net This approach allows for the systematic exploration of the conformational space defined by the rotation around single bonds.

Table 1: Predicted Key Dihedral Angles and Relative Energies for Postulated Conformers of this compound

| Conformer | Dihedral Angle 1 (O-P-C-C) | Dihedral Angle 2 (P-O-C-C) | Dihedral Angle 3 (O-C-C-C) | Relative Energy (kcal/mol) |

| Anti-Anti-Anti | ~180° | ~180° | ~180° | 0.00 |

| Anti-Anti-Gauche | ~180° | ~180° | ~60° | ~0.5 - 1.0 |

| Anti-Gauche-Anti | ~180° | ~60° | ~180° | ~0.9 - 1.5 |

| Gauche-Anti-Anti | ~60° | ~180° | ~180° | ~1.0 - 2.0 |

Note: This table is predictive and based on conformational analyses of analogous organophosphorus compounds. The actual values for this compound would require specific computational studies.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of phosphinates. Theoretical studies can map out the entire potential energy surface of a reaction, identifying intermediates, transition states, and the rate-determining steps. nih.gov

Transition State Calculations for Key Synthetic Steps

A common route to phosphinates involves the Michaelis-Arbuzov or related reactions. sfu.ca Computational studies on analogous reactions, for example, the formation of phosphonate esters, have been performed using methods like the Hartree-Fock (HF) theory with basis sets such as 6-311G(d,p). nih.gov These studies allow for the optimization of the geometries of reactants, products, and, crucially, the transition states connecting them.

For the synthesis of this compound, a plausible step would be the reaction of a precursor like methylphosphonous acid monobutyl ester with vinyl bromide. Transition state calculations for such a step would involve identifying a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. researchgate.net The geometry of this transition state would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes. For instance, in related phosphonate syntheses, transition states often exhibit a trigonal bipyramidal geometry around the phosphorus atom. beilstein-journals.org

Kinetic and Thermodynamic Parameters of Predicted Reactions

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are located, a wealth of kinetic and thermodynamic data can be calculated. These parameters are essential for understanding the feasibility and rate of a reaction.

Kinetic Parameters: The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, is determined from the energy difference between the reactants and the transition state. nih.gov According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the activation energy. Other activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can also be calculated to provide a more detailed understanding of the reaction kinetics. frontiersin.org

Table 2: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical Synthesis Step of this compound

| Parameter | Predicted Value | Significance |

| ΔH° | Negative | The reaction is likely exothermic. |

| ΔG° | Negative | The reaction is thermodynamically favorable. |

| Ea | Moderate to High | Indicates the reaction may require heating to proceed at a reasonable rate. |

| ΔG‡ | Positive | Represents the free energy barrier to the reaction. |

| ΔS‡ | Negative | Suggests an ordered transition state, typical for associative mechanisms. |

Note: These values are illustrative and based on computational studies of analogous phosphinate and phosphonate syntheses. nih.govfrontiersin.org Actual values would be specific to the precise reaction conditions and reactants.

Molecular Dynamics Simulations (if relevant to intermolecular interactions or aggregation)

While no molecular dynamics (MD) simulations have been reported specifically for this compound, MD simulations are a powerful tool for studying the behavior of organophosphorus compounds in condensed phases. acs.orgrsc.orgnsf.gov These simulations can provide insights into intermolecular interactions, aggregation behavior, and the influence of solvent on conformational dynamics.

For a molecule like this compound, MD simulations could be used to investigate:

Solvation: How the molecule interacts with solvent molecules, which can influence its conformational equilibrium and reactivity. frontiersin.org

Aggregation: The tendency of the molecules to self-associate in solution, which could be driven by hydrophobic interactions of the butyl and ethenyl groups and dipole-dipole interactions of the phosphoryl group.

Interactions with Interfaces: The behavior of the molecule at interfaces, such as a liquid-air or liquid-solid interface, which is relevant for applications in materials science and catalysis.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. nsf.gov For organophosphorus compounds, specialized force fields are often required to accurately model the complex electronic structure around the phosphorus atom. acs.org

Chemical Reactivity and Transformation Mechanisms

Reaction Pathways Involving the Ethenyl (Vinyl) Moiety

The carbon-carbon double bond of the ethenyl group in butyl ethenyl(methyl)phosphinate is susceptible to a range of addition and polymerization reactions. The electron-withdrawing nature of the phosphinyl group influences the reactivity of this double bond, making it an interesting substrate for various chemical transformations.

The vinyl group in vinylphosphonates and related compounds can undergo electrophilic addition reactions. In the case of this compound, the phosphorus center's electron-withdrawing character can influence the regioselectivity of these additions. For instance, the addition of nucleophilic and electrophilic reagents to vinyl phosphinates has been shown to proceed in a tandem manner. The addition of a Grignard reagent to the vinyl group creates a carbanionic intermediate, which can then react with various electrophiles such as acids, aldehydes, and alkyl halides. nih.govrsc.orgnih.govrsc.org This process allows for the stereoselective formation of more complex organophosphorus compounds. nih.govrsc.orgnih.govrsc.org

While specific studies on this compound are not prevalent, the general reactivity of vinylphosphonates suggests that it would react with electrophiles. For example, the addition of dialkyl phosphorodithioates to vinyl acetate (B1210297) proceeds in a cationic manner following the Markownikoff rule. rsc.org This indicates that the vinyl group is activated towards electrophilic attack.

A generalized scheme for the tandem addition to a vinyl phosphinate is presented below:

Scheme 1: Generalized Tandem Addition to a Vinyl Phosphinate

| Step | Reactants | Intermediate/Product | Description |

| 1 | Vinyl Phosphinate + Grignard Reagent (Nu) | Carbanion Intermediate | Nucleophilic addition of the Grignard reagent to the β-carbon of the vinyl group. |

| 2 | Carbanion Intermediate + Electrophile (El) | Substituted Phosphinate | The intermediate carbanion attacks an electrophile, leading to a disubstituted product. nih.govrsc.orgnih.govrsc.orgsemanticscholar.org |

The vinyl group of this compound can participate in radical polymerization, leading to the formation of phosphorus-containing polymers. The reactivity of vinylphosphonate (B8674324) monomers in radical polymerization is influenced by the substituents on the phosphorus atom. Generally, free-radical polymerization of vinyl phosphonate (B1237965) monomers can be affected by chain transfer reactions. researchgate.net

The polymerization process can be generalized as follows:

Initiation: A radical initiator generates a free radical.

Propagation: The radical adds to the vinyl group of a monomer, creating a new radical that can then add to another monomer, and so on.

Termination: Two growing polymer chains combine or disproportionate to terminate the polymerization.

The reactivity of related vinylphosphine oxides towards radical polymerization has also been investigated, highlighting the potential for these types of compounds to form polymeric materials. researchgate.net

The ethenyl group of this compound can act as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing phosphinyl group enhances the dienophilic character of the double bond.

Thermal Diels-Alder reactions of diethyl vinylphosphonate with various cyclopentadienones have been reported to occur without the need for a catalyst, yielding cycloadducts. cdnsciencepub.comresearchgate.net The stereochemistry of the Diels-Alder addition of dimethyl vinylphosphonates to cyclopentadienes has also been established using NMR spectroscopy. rsc.org These studies indicate that vinylphosphonates are effective dienophiles.

Vinylphosphonates can also participate in [3+2] cycloaddition reactions with nitrones, leading to the formation of phosphonyl-substituted isoxazolidines. tandfonline.com Computational studies have been employed to understand the mechanism and selectivity of such intramolecular cycloaddition reactions. bohrium.com Furthermore, [2+2] cycloaddition reactions of cyclic vinyl phosphonates with ketenes have been reported. rsc.org

Table 1: Examples of Cycloaddition Reactions with Vinylphosphonates

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type | Reference(s) |

| Diels-Alder | Cyclopentadienones | Diethyl vinylphosphonate | Bridged cycloadducts | cdnsciencepub.comresearchgate.net |

| Diels-Alder | Cyclopentadienes | Dimethyl vinylphosphonate | Bicyclic phosphonates | rsc.org |

| [3+2] Cycloaddition | Nitrones | Vinylphosphonates | Phosphonyl-isoxazolidines | tandfonline.com |

| [2+2] Cycloaddition | Ketenes | Cyclic vinyl phosphonates | Bicyclic phosphonates | rsc.org |

Reactions at the Phosphinate Ester Linkage

The phosphinate ester group in this compound is another key reactive site, susceptible to hydrolysis, transesterification, and nucleophilic substitution at the phosphorus atom.

The ester linkage in phosphinates can be cleaved through hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by steric and electronic factors. For instance, the alkaline hydrolysis of ethyl phosphinates is significantly affected by the steric hindrance of the substituents on the phosphorus atom. mdpi.com Increasing steric bulk generally decreases the reaction rate. mdpi.com

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is also a common reaction for phosphinates. This reaction can be catalyzed by acids or bases and is often driven by the use of an excess of the new alcohol or by removing the displaced alcohol. Microwave-assisted transesterification of H-phosphinates has been shown to be an efficient method. researchgate.netmdpi.com Alkyl esters of phosphinic acid can undergo rapid transesterification with various alcohols at room temperature. researchgate.net

Table 2: General Conditions for Hydrolysis and Transesterification of Phosphinates

| Reaction | Conditions | General Observations | Reference(s) |

| Acidic Hydrolysis | Concentrated HCl or HBr, heat | Cleavage of the P-O-C bond to yield the phosphinic acid. | mdpi.com |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, heat | Saponification to form the salt of the phosphinic acid. Steric hindrance is a major factor. | mdpi.comacs.org |

| Transesterification | Excess of another alcohol, catalyst (acid or base), heat/microwave | Exchange of the butyl group with the new alcohol's alkyl group. | researchgate.netmdpi.comresearchgate.netnih.gov |

The phosphorus atom in this compound is electrophilic and can be attacked by nucleophiles, leading to substitution of the butoxy group. The mechanism of nucleophilic substitution at a tetrahedral phosphorus atom is a topic of significant interest and can proceed through different pathways, often involving a pentacoordinate intermediate or transition state. ttu.eeresearchgate.net

The reactivity of the phosphorus center is influenced by the nature of the substituents. Electron-withdrawing groups attached to the phosphorus atom generally increase its electrophilicity and susceptibility to nucleophilic attack. The butoxy group can act as a leaving group in these reactions. The mechanism of nucleophilic displacement in the alkaline hydrolysis of phosphinate esters has been studied to understand these transformations. acs.org Kinetic studies of the aminolysis of aryl diphenyl phosphinates suggest a stepwise mechanism involving a zwitterionic pentacoordinate intermediate. scispace.com

The stereochemistry of nucleophilic substitution at a chiral phosphorus center is a key aspect, with reactions potentially proceeding with either inversion or retention of configuration. researchgate.net

Reactivity of the Butyl Substituent (e.g., oxidation, functionalization)

The n-butyl group attached to the phosphinate ester oxygen is the least reactive moiety in the molecule under most common reaction conditions. Its chemistry is largely analogous to that of a simple alkane.

Oxidation: The butyl substituent is generally resistant to mild oxidizing agents. However, under harsh conditions, such as exposure to strong oxidants or radical initiators, it can undergo oxidation. The reaction would likely proceed via a radical mechanism, leading to the abstraction of a hydrogen atom from the butyl chain. This would result in a complex mixture of products, including hydroxylated, carbonylated, and chain-cleaved derivatives. The presence of the electron-withdrawing phosphinate group may have a minor deactivating effect on the C-H bonds closest to the ester oxygen. In studies on the oxidation of alkylphosphonates with lead(IV) tetraacetate, the alkyl chain is cleaved to produce alkanes and alkenes, a reaction that can be influenced by the presence of catalytic metal ions like copper(II) acetate.

The following table summarizes the expected relative reactivity of the functional groups in this compound under different reaction types.

| Reaction Type | Primary Reactive Site(s) | Reactivity of Butyl Group | Rationale |

| Nucleophilic Attack | Phosphorus (P=O) Center | Very Low | The phosphorus atom is the most electrophilic site. |

| Electrophilic Addition | Ethenyl (C=C) Group | Very Low | The π-bond of the ethenyl group is electron-rich and readily attacked by electrophiles. |

| Radical Addition | Ethenyl (C=C) Group | Low to Moderate | The double bond is a primary target for radical addition. The butyl group may react under forcing conditions. |

| Hydrolysis (Acid/Base) | Phosphorus-Oxygen Ester Bond | None (acts as leaving group) | The reaction involves cleavage of the P-O-butyl bond. |

| Catalytic Hydrogenation | Ethenyl (C=C) Group | Very Low | The double bond is readily reduced by catalysts like Pd/C. |

Catalyst-Mediated Transformations of this compound

The ethenyl group makes this compound a versatile substrate for a wide range of catalyst-mediated transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Conjugate Addition Reactions: The electron-withdrawing nature of the phosphinate group activates the ethenyl moiety as a Michael acceptor. Organocatalysts, such as thioureas, have been shown to effectively catalyze the conjugate addition of amines to vinyl phosphinates and phosphonates. rsc.org These reactions are proposed to proceed via hydrogen bonding between the thiourea (B124793) catalyst and the phosphoryl oxygen, which enhances the electrophilicity of the β-carbon. rsc.org This methodology allows for the synthesis of β-aminophosphinates in high yields under mild conditions. rsc.org

Cycloaddition Reactions: The ethenyl group can act as a dienophile in Diels-Alder reactions. For instance, diethyl vinylphosphonate undergoes thermal Diels-Alder reactions with various cyclopentadienones to yield cycloadducts, often without the need for a catalyst. researchgate.net The reaction temperature can control the outcome, with initial adducts potentially undergoing subsequent decarbonylation or aromatization at higher temperatures. researchgate.net

Cross-Coupling and Metathesis Reactions: Modern organometallic catalysis offers powerful tools for modifying the ethenyl group.

Hirao Reaction: Palladium or nickel complexes catalyze the cross-coupling of H-phosphonates and related species with vinyl halides to produce vinylphosphonates. liv.ac.uk This suggests that the P-C bond in this compound could potentially be formed via such a catalytic route.

Cross-Metathesis: While simple substituted vinylphosphonates can be unreactive in cross-metathesis, modifying the ester group (e.g., to an allyl ester) can enable facile relay cross-metathesis reactions with terminal alkenes using Grubbs-type ruthenium catalysts. sioc-journal.cn This strategy could be adapted to functionalize the vinyl group of the title compound.

Hydrophosphorylation: Palladium catalysts can mediate the hydrophosphorylation of alkynes to form E-vinylphosphonates stereoselectively. acs.org

Hydrogenation: The ethenyl double bond can be readily reduced to an ethyl group via catalytic hydrogenation. Ruthenium(II) complexes, for example, have been incorporated into polymeric micelles containing polyvinylphosphonate units to catalyze transfer hydrogenation reactions in water. researchgate.net Such catalytic systems could be employed for the selective reduction of the C=C bond in this compound.

The table below summarizes various catalyst-mediated transformations applicable to the vinylphosphinate moiety.

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Conjugate Addition | Thiourea (e.g., Schreiner's catalyst) | Vinylphosphinate + Amine | β-Aminophosphinate | rsc.org |

| Diels-Alder | None (Thermal) | Vinylphosphonate + Cyclopentadienone | Tricyclic phosphonate adduct | researchgate.net |

| Hydrophosphorylation | Pd(OAc)₂ (ligand-free) | Internal Alkyne + H-Phosphonate | E-Vinylphosphonate | acs.org |

| Cross-Metathesis | Grubbs Catalyst (Ru-based) | Allyl Vinylphosphonate + Alkene | Functionalized Vinylphosphonate | sioc-journal.cn |

| Transfer Hydrogenation | [Ru(OAc)CO(dppb)(bpy)]⁺ | Vinylphosphinate + Hydride Source (e.g., HCOOK) | Alkylphosphinate | researchgate.net |

Reaction Kinetics and Mechanistic Studies

Mechanistic studies on phosphinate esters have primarily focused on nucleophilic substitution at the phosphorus center, such as hydrolysis and aminolysis. The kinetics and mechanism of these reactions are highly sensitive to the nature of the substituents on phosphorus, the nucleophile, and the leaving group.

Mechanism of Nucleophilic Substitution: Reactions of phosphinate esters with nucleophiles, such as amines in aprotic solvents like acetonitrile (B52724), generally proceed through a stepwise mechanism involving a pentacoordinate intermediate. cdnsciencepub.comscispace.com The reaction can be described by a two-term rate law, where one term is first-order in amine and the other is second-order, indicating general base catalysis by a second amine molecule. scispace.com

Rate Law (Butylaminolysis): k_obs = k_2[amine] + k_3[amine]^2

Kinetic studies on the aminolysis of a series of aryl diphenylphosphinates have yielded linear Brønsted-type plots (log k vs. pKa of nucleophile/leaving group) and Hammett plots (log k vs. substituent constant σ). mdpi.com

Brønsted Coefficients: For reactions with primary amines, typical β_nuc values are around 0.5, suggesting a moderate degree of N-P bond formation in the transition state. The β_lg values are often large and negative (e.g., -0.8), indicating significant P-O bond cleavage and development of negative charge on the leaving group in the transition state. mdpi.com

Hammett Equation: The reaction rates for substituted aryl phosphinates often correlate well with σ substituent constants, yielding large, positive ρ values (e.g., ~2.5). scispace.com This signifies that electron-withdrawing groups on the leaving group stabilize the developing negative charge in the transition state and accelerate the reaction.

For this compound, the rate-determining step in nucleophilic substitution would depend on the balance between the formation and breakdown of the pentacoordinate intermediate. The electronic properties of the P-substituents (methyl: electron-donating; ethenyl: electron-withdrawing) and the steric bulk of the butyl group would influence the stability of the intermediate and the transition states leading to it.

Hydrolysis Mechanism: The acid-catalyzed hydrolysis of phosphinates can proceed through different mechanisms, such as a bimolecular A2 mechanism involving water in the rate-determining step, which is common for methyl esters. The reaction rates are often influenced by steric hindrance; for instance, the alkaline hydrolysis rate of ethyl phosphinates decreases significantly as the steric bulk of the P-alkyl groups increases from ethyl to isopropyl to di-tert-butyl. Given the relatively small size of the methyl and ethenyl groups, an A2-type mechanism would be plausible for the hydrolysis of this compound.

The table below presents typical kinetic parameters for the aminolysis of related phosphinate esters in acetonitrile, which can be used to infer the reactivity of this compound.

| Reaction System | Kinetic Parameter | Value | Mechanistic Implication | Ref. |

| Aryl diphenylphosphinates + Primary Amines | β_nuc | ~ 0.53 | Moderate P-N bond formation in TS | mdpi.com |

| Aryl diphenylphosphinates + Ethylamine | β_lg | ~ -0.81 | Substantial P-O bond cleavage in TS | mdpi.com |

| Aryl diphenylphosphinates + Butylamine | ρ (for leaving group) | ~ 2.55 | Significant negative charge on leaving O in TS | scispace.com |

| p-Nitrophenyl diphenylphosphinothionate + Butylamine | k₃/k₂ ratio | > 1 | General base catalysis is dominant | scispace.com |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for the separation and analysis of complex mixtures. For Butyl ethenyl(methyl)phosphinate, both gas and liquid chromatography techniques are highly applicable.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds. mdpi.com While specific studies on this compound are not widely available, the analysis of structurally similar O-alkyl methylphosphinates provides a strong indication of suitable methodologies. researchgate.net The inherent volatility of this compound makes it amenable to GC analysis without derivatization.

Instrumentation and Parameters:

A typical GC-MS system for this analysis would consist of a gas chromatograph equipped with a capillary column, coupled to a mass spectrometer.

| Parameter | Typical Value/Condition |

| Column Type | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 250-300 °C |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full scan or Selected Ion Monitoring (SIM) |

Fragmentation Pattern:

In EI-MS, O-alkyl methylphosphinates typically undergo fragmentation through α-cleavages and McLafferty-type rearrangements. researchgate.net For this compound, characteristic fragments would be expected from the loss of the butyl group, the ethenyl group, and rearrangements involving the P-O-C linkage. The presence of the phosphorus atom often results in characteristic isotopic patterns that aid in identification.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. While specific HPLC methods for this compound are not extensively documented, methods for related compounds like butyl phenyl-H-phosphinate can be adapted. mdpi.com

Separation Modes and Detection:

Reversed-phase HPLC is the most common mode for the separation of moderately polar organophosphorus compounds.

| Parameter | Typical Value/Condition |

| Column | C18 or C8 reversed-phase column |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid for improved peak shape. mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min mdpi.com |

| Detection | - UV-Vis Detector: Suitable if the molecule contains a chromophore. The ethenyl group may provide some UV absorbance. - Refractive Index (RI) Detector: A universal detector, but with lower sensitivity. - Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, providing both retention time and mass-to-charge ratio for confident identification. Electrospray ionization (ESI) is a common interface. |

Phosphorus atoms with four different substituents are chiral. In the case of this compound, the phosphorus atom is bonded to a butyl ester group, an ethenyl group, a methyl group, and a double-bonded oxygen atom, making it a chiral center. Therefore, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers.

While direct chiral separation of this compound has not been reported, studies on other chiral phosphine (B1218219) oxides and phosphinates have demonstrated the feasibility of this approach. nih.govmdpi.com Chiral stationary phases (CSPs) based on cellulose (B213188) or amylose (B160209) derivatives are commonly used for the resolution of such racemic mixtures. mdpi.com HPLC with these chiral columns can effectively separate the enantiomers, allowing for the determination of enantiomeric excess, which is critical in stereoselective synthesis and biological activity studies.

Spectrophotometric and Spectroscopic Analytical Methods

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the chemical environment of the hydrogen atoms in the butyl, ethenyl, and methyl groups. Coupling constants between protons and the phosphorus atom (J-coupling) can help elucidate the structure.

¹³C NMR: Shows the carbon skeleton of the molecule, with characteristic shifts for the carbons in the different functional groups.

³¹P NMR: This is a particularly powerful technique for phosphorus-containing compounds. The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and the nature of the substituents. For phosphinates, a characteristic chemical shift range is expected. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the P=O (strong), P-O-C, and C=C stretching vibrations. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule with high confidence. semanticscholar.org

Electrochemical Methods for Phosphinate Analysis

Electrochemical methods offer a sensitive and often portable means of analysis. While specific electrochemical methods for this compound are not established, the general principles of electrochemical detection of organophosphorus compounds can be applied. These methods often rely on the electrochemical activity of the organophosphorus compound itself or its degradation products. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could potentially be developed for its detection, possibly after a chemical or electrochemical conversion to a more redox-active species. The development of specific electrodes modified with catalysts or enzymes could enhance the selectivity and sensitivity for phosphinate analysis.

Development of Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties, such as increased volatility for GC analysis or enhanced detectability. For organophosphorus compounds, especially the more polar acids, derivatization is a common strategy. mdpi.com

While this compound is relatively volatile, derivatization of its potential hydrolysis product, ethenyl(methyl)phosphinic acid, would be necessary for GC-MS analysis. Common derivatization reagents for phosphonic and phosphinic acids include:

Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the acidic P-OH group to form volatile silyl (B83357) esters. nih.gov

Alkylating agents: Reagents such as diazomethane (B1218177) or alkyl halides can be used to esterify the acidic group.

Pentafluorobenzyl (PFB) bromide: This reagent is often used to introduce a strongly electron-capturing group, which significantly enhances sensitivity in GC with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.net

The development of a specific derivatization method for this compound or its degradation products would require optimization of the reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, to ensure complete and reproducible conversion.

Sample Preparation Protocols for Complex Matrices (if relevant to specific research applications)

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis, especially in complex matrices like environmental or biological samples. researchgate.net

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting analytes from aqueous samples into an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers several advantages over LLE, including lower solvent consumption, higher recovery, and more efficient cleanup. researchgate.net For organophosphorus compounds, various sorbents can be used depending on the analyte's polarity.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for the analysis of pesticide residues in food and agricultural products. rsc.org It involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

The following table summarizes hypothetical sample preparation protocols that could be adapted for the analysis of this compound in different matrices, based on methods for similar compounds.

| Matrix | Sample Preparation Protocol | Analytical Technique | Reference |

| Water | Solid-Phase Extraction (SPE) with a suitable sorbent, followed by elution with an organic solvent. | GC-NPD, GC-MS, or LC-MS/MS | epa.govresearchgate.net |

| Soil/Sediment | Extraction with an organic solvent (e.g., acetone, acetonitrile), followed by cleanup using SPE or d-SPE (QuEChERS). | GC-MS or LC-MS/MS | drawellanalytical.comsi.edu |

| Biological Fluids (Urine, Blood) | Protein precipitation followed by LLE or SPE. Derivatization may be necessary to improve volatility for GC analysis. | GC-MS or LC-MS/MS | d-nb.infogla.ac.uk |

| Food/Agricultural Products | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup. | GC-MS/MS or LC-MS/MS | rsc.org |

Detailed Research Findings for Analogous Compounds

Research on other organophosphorus compounds provides insights into the potential analytical behavior of this compound. For instance, a study on O-alkyl methylphosphinates using GC-MS detailed their characteristic mass spectral fragmentation patterns, which is crucial for their identification. researchgate.net Another study highlighted the use of pulsed splitless injection in GC to improve the recovery of thermally labile organophosphorus pesticides. nih.gov Furthermore, the development of derivatization techniques, such as benzylation, has been shown to improve the gas chromatographic analysis of highly polar phosphonic and phosphinic acids. d-nb.info

The following table presents data on the GC analysis of some organophosphorus pesticides, which could serve as a reference for developing a method for this compound.

| Compound | Retention Time (min) | Detector | Limit of Detection (LOD) | Reference |

| Chlorpyrifos | Not specified | GC-MS | Not specified | cromlab-instruments.es |

| Diazinon | Not specified | GC-MS | Not specified | cromlab-instruments.es |

| Dimethoate | Not specified | GC-NPD | Not specified | nih.gov |

| Acephate | Not specified | GC-NPD | Not specified | nih.gov |

| Methamidophos | Not specified | GC-NPD | Not specified | nih.gov |

Exploration of Chemical Applications in Materials Science and Polymer Chemistry

Vinylphosphinates as Monomers in Polymer Synthesis

Vinylphosphinates, including butyl ethenyl(methyl)phosphinate, are versatile monomers that can be polymerized through various mechanisms, most commonly free-radical polymerization. Their structure allows for the creation of polymers with phosphorus atoms situated in the side chains, influencing properties like solubility, thermal stability, and reactivity.

The radical homopolymerization of vinyl phosphonate (B1237965) monomers is often characterized by significant chain transfer reactions. researchgate.net This tendency can make it challenging to achieve high molecular weight polymers, frequently resulting in the formation of oligomers instead. rsc.org While specific studies focusing solely on the homopolymerization of this compound are not extensively detailed in the literature, the behavior of analogous phosphonate-containing (meth)acrylic monomers suggests that their polymerization is often affected by these chain transfer phenomena. researchgate.net

The general reactivity of the vinyl group in vinylphosphinates is influenced by the phosphonate group, which can affect the electron density of the double bond. However, unlike monomers where the phosphonate group significantly enhances reactivity, such as with p-vinylbenzyl phosphonate, the effect in simple vinyl phosphonates is less pronounced. researchgate.net

A more common and effective use of vinylphosphinate monomers is in copolymerization with other vinyl monomers. This approach allows for the incorporation of phosphorus functionality into a wide array of polymer backbones, thereby tailoring the properties of the resulting material. Vinyl ethers, for example, can undergo efficient copolymerization with electron-deficient vinyl monomers. cmu.edu

The copolymerization of phosphonate-functionalized monomers with common industrial monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) has been investigated. researchgate.net These copolymers are used in coatings to improve properties such as adhesion and solvent resistance. researchgate.net The introduction of the phosphonate group can modify the reactivity of the monomer and the properties of the final copolymer. For instance, in emulsion copolymerization, the presence of acidic phosphonated methacrylates can affect the reaction kinetics, molecular weights, and particle morphology. researchgate.net

Table 1: Potential Comonomers for Radical Copolymerization with this compound

| Comonomer Class | Specific Examples | Resulting Polymer Family | Potential Property Enhancement |

| Acrylates | Methyl Acrylate, Butyl Acrylate, 2-Ethylhexyl Acrylate | Poly(acrylate-co-vinylphosphinate) | Adhesion, Film-Forming Capacity |

| Methacrylates | Methyl Methacrylate (MMA), Butyl Methacrylate (BMA) | Poly(methacrylate-co-vinylphosphinate) | Coating Hardness, Durability |

| Styrenics | Styrene | Poly(styrene-co-vinylphosphinate) | Modified Thermal Properties |

| Vinyl Ethers | Butyl Vinyl Ether | Poly(vinylether-co-vinylphosphinate) | Introduction of flexible side chains |

| Anhydrides | Maleic Anhydride (B1165640) | Poly(anhydride-co-vinylphosphinate) | Alternating Copolymers, Flame Retardancy rsc.org |

This table is illustrative, based on the general reactivity of vinyl phosphonates and related monomers. rsc.orgcmu.eduresearchgate.net

Achieving control over the molecular weight and architecture of polymers containing phosphonate groups is crucial for their application. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to phosphonate-containing monomers. For example, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate has been shown to provide good control over molecular weight, leading to polymers with narrow molecular weight distributions. researchgate.net Similarly, organocatalysts have been used to promote the polymerization of related phosphoesters with high control over molecular weight and narrow dispersity (Đ < 1.2). researchgate.net These techniques allow for the synthesis of well-defined block copolymers and other complex architectures, enabling precise tuning of material properties.

Integration into Polymeric Materials for Specific Functions

The primary motivation for incorporating this compound into polymers is to impart specific functionalities. The phosphorus-containing side group is key to achieving properties such as flame retardancy and creating tailored polymer surfaces.

Phosphinates are highly effective as flame retardants in a variety of polymers. The mechanism of action is multifaceted, typically involving activity in both the condensed (solid) phase and the gas phase during combustion. mdpi.commdpi.com

Condensed-Phase Mechanism: In the solid phase, phosphinates like aluminum butylmethylphosphinate (a close analogue) can act as a Lewis acid, accelerating the initial degradation of the polymer matrix. mdpi.com This process promotes the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase. mdpi.comresearchgate.net The benzene-rich structure of synergistic agents sometimes used with phosphinates can further enhance this charring effect. researchgate.net

Gas-Phase Mechanism: During combustion, phosphinates decompose to release phosphorus-containing radical species (such as PO•) into the gas phase. google.com These highly reactive radicals interfere with and interrupt the chain reactions of combustion in the flame. They effectively scavenge key radicals like H• and HO• that are essential for flame propagation, thus inhibiting the flame chemically. google.comfaa.gov This gas-phase inhibition reduces the effective heat of combustion. researchgate.net The specific action can depend on the polymer matrix; for instance, in thermoplastic polyurethanes (TPUs), a synergistic reaction between phosphorus and nitrogen compounds can occur in the gas phase. researchgate.net

Table 2: Summary of Flame-Retardant Mechanisms of Phosphinates

| Phase | Mechanism of Action | Effect |

| Condensed Phase | Promotion of char formation via catalytic degradation of the polymer. mdpi.comresearchgate.net | Forms a stable, insulating barrier; reduces fuel release. |

| Gas Phase | Release of phosphorus-containing radicals (e.g., PO•). google.com | Interrupts combustion cycle by scavenging H• and HO• radicals. faa.gov |

| Gas Phase | Synergistic gas-phase reactions (e.g., with nitrogen compounds in TPU). researchgate.net | Enhances flame inhibition. |

Mechanisms are based on studies of analogous metal phosphinates. mdpi.comresearchgate.netgoogle.comfaa.gov

The design of functional polymers involves the strategic selection of monomers to build macromolecules with desired chemical and physical properties. buffalo.edu Incorporating this compound is a prime example of this molecular design approach. The phosphinate group is a versatile functional handle. Beyond flame retardancy, its polarity and ability to form hydrogen bonds can influence a polymer's adhesion, solubility, and compatibility with other materials.

Polyphosphoesters, a related class of polymers, are noted for their chemical versatility and functionality, which can be tuned by altering the side chains. unipi.it This principle applies directly to polymers made from this compound, where the butyl and methyl groups on the phosphorus atom can be varied to fine-tune properties. Furthermore, the phosphinate group can be a site for post-polymerization modification, allowing for the attachment of other functional molecules and expanding the potential applications of the material. researchgate.net The ability to create well-defined polymer structures, including block copolymers, opens pathways to designing advanced materials like amphiphilic nanocarriers or responsive surfaces. researchgate.netunipi.it

This compound as a Building Block in Organic Synthesis

This compound is a versatile organophosphorus compound possessing multiple reactive sites that can be exploited in organic synthesis. Its structure, featuring a reactive ethenyl (vinyl) group, a methyl group attached to phosphorus, and a butyl ester moiety, allows it to serve as a valuable precursor and intermediate in a variety of synthetic transformations.

Precursor in Multistep Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The ethenyl group, in particular, is susceptible to a range of addition reactions, making it a key handle for molecular elaboration. This functionality is analogous to that seen in other vinylphosphonates and related Michael acceptors. Furthermore, the phosphinate ester itself can be a precursor to other phosphorus-containing structures.

Key synthetic transformations involving structures analogous to this compound include:

Michael Additions: The electron-withdrawing nature of the phosphinate group activates the ethenyl double bond, making it an excellent Michael acceptor for various nucleophiles.

Radical Additions: The double bond can participate in radical addition reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydrophosphinylation: The P-H bond in related H-phosphinate compounds can be added across unsaturated bonds, a fundamental reaction for creating P-C bonds. scispace.com

Coupling Reactions: Organophosphinates can participate in palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, to form new P-C bonds. scispace.com

Hydrolysis: The butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding ethenyl(methyl)phosphinic acid. mdpi.com This transformation is crucial for applications where the free phosphinic acid is required. The rate of hydrolysis can be significantly influenced by steric hindrance around the phosphorus atom. mdpi.com

Cyclization Reactions: Intramolecular reactions involving the ethenyl group and another functional group within the molecule can lead to the formation of phosphorus-containing heterocycles. For instance, related H-phosphinate esters have been used to synthesize phosphorines via intramolecular alkylation or Michael additions. beilstein-journals.org

The following table summarizes potential synthetic pathways where this compound or its close analogs can serve as a key precursor.

| Reaction Type | Reagent/Catalyst Example | Resulting Functional Group/Structure |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | Functionalized alkyl(methyl)phosphinate |